molecular formula C12H20BrN3O2S B11824856 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide

Cat. No.: B11824856
M. Wt: 350.28 g/mol
InChI Key: ZBHPEACHLZTUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methylamino group at the 4th position, and N,N-dipropyl groups attached to the sulfonamide moiety at the 3rd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the sulfonation reaction to attach the N,N-dipropylsulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5th position.

Scientific Research Applications

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(dimethylamino)-N,N-dipropylpyridine-3-sulfonamide
  • 5-Bromo-4-(ethylamino)-N,N-dipropylpyridine-3-sulfonamide
  • 5-Bromo-4-(propylamino)-N,N-dipropylpyridine-3-sulfonamide

Uniqueness

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group and the N,N-dipropylsulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C12H20BrN3O2S

Molecular Weight

350.28 g/mol

IUPAC Name

5-bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide

InChI

InChI=1S/C12H20BrN3O2S/c1-4-6-16(7-5-2)19(17,18)11-9-15-8-10(13)12(11)14-3/h8-9H,4-7H2,1-3H3,(H,14,15)

InChI Key

ZBHPEACHLZTUAK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.